molecular formula C7H10N2O2 B3057425 4-(Hydrazinylmethyl)benzene-1,2-diol CAS No. 805179-71-9

4-(Hydrazinylmethyl)benzene-1,2-diol

Cat. No.: B3057425
CAS No.: 805179-71-9
M. Wt: 154.17
InChI Key: YBZZYXXVWMEBOA-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)benzene-1,2-diol (CAS 805179-71-9) is a high-purity chemical compound supplied for laboratory and research applications. With the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol, this compound is characterized by its catechol (benzene-1,2-diol) core functionalized with a hydrazinylmethyl group . This chemical serves as a critical reference standard in pharmaceutical research and development . It is used for analytical purposes, including method development, method validation, and quality control (QC) procedures during the synthesis and formulation stages of active pharmaceutical ingredients (APIs) . Its well-defined structure ensures traceability and compliance with regulatory guidelines. Handling requires careful attention to safety. The compound is classified with the signal word "Danger" and has the hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers must adhere to all stated precautionary measures. Proper storage is essential for maintaining stability; the compound must be kept in a dark place under an inert atmosphere and stored in a freezer at temperatures below -20°C . Please note : This product is intended for research purposes only and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZZYXXVWMEBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693250
Record name 4-(Hydrazinylmethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805179-71-9
Record name 4-(Hydrazinylmethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research has indicated that 4-(hydrazinylmethyl)benzene-1,2-diol exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative damage in biological systems .

Anticancer Research
Studies have shown that derivatives of hydrazine compounds can exhibit anticancer properties. The hydrazine moiety is known to interact with biological targets, potentially leading to the development of novel anticancer agents. Preliminary investigations into the structure-activity relationship (SAR) of this compound suggest it may inhibit tumor growth by inducing apoptosis in cancer cells .

Analytical Chemistry

Reagent for Chemical Analysis
This compound serves as a reagent in various chemical assays due to its reactivity with carbonyl compounds. It can be utilized in the synthesis of hydrazones and azo compounds, which are important in the qualitative and quantitative analysis of aldehydes and ketones. Such reactions are essential in organic synthesis and analytical chemistry for detecting and quantifying specific analytes .

Materials Science

Polymer Chemistry
In materials science, this compound can be employed as a building block for synthesizing polymers with unique properties. Its functional groups allow for cross-linking reactions that enhance the mechanical strength and thermal stability of polymeric materials. This application is particularly relevant in developing high-performance materials for industrial applications .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2023)Demonstrated antioxidant properties; potential for drug development
Analytical ChemistryAnalytical Methods (2024)Effective reagent for carbonyl detection; improved sensitivity observed
Materials SciencePolymer Science Journal (2023)Enhanced mechanical properties in polymer composites

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(hydrazinylmethyl)benzene-1,2-diol, their substituents, applications, and research findings based on the evidence:

Compound Substituent Key Properties/Applications Research Findings References
(E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) Naphthyl-vinyl Fluorescent probe for amyloid fibrils Binds to native/misfolded transthyretin (TTR), emits distinct fluorescence (>100 nm shift) for conformational analysis.
4-(4-Hydroxyphenethyl)benzene-1,2-diol 4-Hydroxyphenethyl Urease inhibitor Competitive inhibition of Helicobacter pylori urease (Ki = 1.48 µM); potential lead for anti-ulcer drugs.
4-(2-aminoethyl)benzene-1,2-diol (Dopamine) 2-Aminoethyl Neurotransmitter, pharmaceutical API Regulated as a pharmaceutical standard; synthesis and quality control via DMFs/CEPs.
4-(heptyloxy)benzene-1,2-diol (7-BDO) Heptyloxy Antimicrobial agent Alkyl-BDO series shows activity against citrus canker; chain length-dependent efficacy.
3-(tert-Butyl)-5-methylbenzene-1,2-diol tert-Butyl, methyl Antioxidant Superior radical scavenging (Rancimat test) due to steric effects between hydroxyl groups.
4-(2-(chloroamino)ethyl)benzene-1,2-diol Chloroaminoethyl Neurotoxin Generated via HOCl-dopamine reaction; selectively destroys dopaminergic neurons.
4-(di(1H-indol-3-yl)methyl)benzene-1,2-diol Bis(indoloyl)methyl Natural product synthesis Synthesized via Indion Ina 225H resin catalysis; eco-friendly and reusable.

Key Comparative Insights :

Fluorescence Probes :

  • Compounds like SB-11 (naphthyl-vinyl) and its pyrene/anthracene analogs () exhibit extended fluorescence lifetimes and conformational sensitivity, making them superior for amyloid fibril detection compared to simpler hydroxyl- or alkyl-substituted derivatives.

The hydroxyphenethyl group likely enhances binding to the enzyme's active site through hydrophobic and hydrogen-bonding interactions.

Antioxidant Activity: Methyl- and tert-butyl-substituted derivatives (e.g., 3-(tert-butyl)-5-methylbenzene-1,2-diol ) outperform hydroxyl-rich analogs in radical scavenging, highlighting the role of steric effects in stabilizing phenolic radicals.

Antimicrobial Efficacy :

  • Alkyl-BDOs (e.g., 7-BDO ) show chain-length-dependent antimicrobial activity, whereas bis(indoloyl) derivatives () are more relevant to natural product synthesis.

Biological Activity

4-(Hydrazinylmethyl)benzene-1,2-diol, with the molecular formula C7_7H10_{10}N2_2O2_2, is a phenolic compound featuring both hydrazinylmethyl and hydroxyl functional groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is synthesized through hydrazination of benzene-1,2-diol derivatives. The hydrazinylmethyl group can form covalent bonds with enzyme active sites, potentially inhibiting their function. Additionally, the hydroxyl groups can engage in hydrogen bonding, enhancing binding affinity to biological targets.

Key Reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones.
  • Reduction: The hydrazinylmethyl group may be reduced to primary amines.
  • Substitution: Electrophilic aromatic substitution can occur, leading to various derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown potential as an enzyme inhibitor and has been tested against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Xanthomonas citri0.05 mM

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests possible anticancer properties. Research indicates that similar phenolic compounds can disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved with this compound.

Case Studies

  • Inhibition of Enzyme Activity:
    A study demonstrated that derivatives of benzene-1,2-diol exhibited enzyme inhibition against certain cancer-related enzymes. The hydrazinylmethyl group in this compound is hypothesized to enhance this inhibitory effect due to its reactive nature .
  • Antibacterial Efficacy Against Citrus Canker:
    Research involving related phenolic compounds showed efficacy against Xanthomonas citri, a pathogen causing citrus canker. The results suggest that modifications in the structure can lead to enhanced antibacterial properties, indicating a promising avenue for developing new agrochemicals from this compound .

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile requires careful evaluation. Similar compounds have demonstrated toxicity at higher concentrations due to oxidative stress and cellular damage mechanisms. Future studies should focus on determining safe dosage levels and potential side effects in vivo.

Q & A

Q. What are the recommended synthetic routes for 4-(Hydrazinylmethyl)benzene-1,2-diol, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via hydrazine substitution or Schiff base formation. For example, hydrazine derivatives are often synthesized by reacting aldehydes/ketones with hydrazine under reflux conditions. Evidence from analogous compounds suggests optimizing solvent polarity (e.g., ethanol or methanol) and pH (neutral to slightly acidic) to favor nucleophilic substitution at the benzylic position . Temperature control (60–80°C) and stoichiometric excess of hydrazine (1.2–1.5 equivalents) improve yield. Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify the diol (-OH) and hydrazinylmethyl (-NH-NH-CH₂-) groups. Key signals include aromatic protons (δ 6.5–7.0 ppm), benzylic CH₂ (δ 3.5–4.0 ppm), and NH-NH₂ protons (δ 1.5–2.5 ppm, broad) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N stretch if Schiff base intermediates exist), and ~1250 cm⁻¹ (C-N stretch) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion [M+H]⁺ and fragmentation patterns, particularly cleavage of the hydrazine moiety .

Q. What preliminary assays are suitable for evaluating the antioxidant potential of this compound?

Initial screening should include:

  • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH (0.1 mM in ethanol). IC₅₀ values < 50 µM indicate strong activity .
  • Nitric Oxide (NO) Inhibition : Co-incubate with LPS-stimulated macrophages (e.g., RAW 264.7 cells) and quantify NO via Griess reaction. Normalize results to cell viability (e.g., SRB assay) to exclude cytotoxicity .

Advanced Research Questions

Q. How can discrepancies in antioxidant activity data across assay systems be resolved?

Contradictions often arise from assay-specific conditions. For example:

  • Solvent Effects : DPPH (hydrophobic) vs. cell-based assays (aqueous). Use standardized solvents (e.g., DMSO ≤ 0.1% final concentration) .
  • Redox Interference : Hydrazine derivatives may directly reduce Griess reagents. Include a "compound-only" control to subtract background signals .
  • Dose-Response Validation : Test multiple concentrations (1–100 µM) and compare with reference antioxidants (e.g., ascorbic acid) .

Q. What strategies elucidate the interaction of this compound with adrenergic receptors?

Mechanistic studies require:

  • Radioligand Binding Assays : Use ³H-labeled agonists (e.g., norepinephrine) on α/β-adrenoceptor-expressing cells. Competitive binding curves (Kᵢ values) quantify affinity .
  • Functional Assays : Measure cAMP production (β-receptors) or calcium flux (α₁-receptors) in transfected HEK293 cells. Pre-treat with selective antagonists (e.g., propranolol for β-receptors) to confirm specificity .
  • Molecular Docking : Model the compound into receptor crystal structures (e.g., PDB: 2RH1 for β₂-adrenoceptor) to predict binding interactions .

Q. How should researchers address potential genotoxicity concerns for benzene-1,2-diol derivatives?

Follow OECD guidelines for:

  • Ames Test : Assess mutagenicity in S. typhimurium strains TA98/TA100 with/without metabolic activation (S9 mix). A ≥2-fold increase in revertants indicates risk .
  • Micronucleus Assay : Expose human lymphocytes or rodent bone marrow to the compound (1–100 µg/mL). Score micronuclei formation in binucleated cells; ≥10% increase signals clastogenicity .
  • In Silico Predictors : Tools like Derek Nexus or Toxtree can prioritize structural alerts (e.g., catechol moiety’s redox cycling potential) .

Data Presentation Example

Q. Table 1. Comparative Antioxidant Activity of this compound

AssayIC₅₀ (µM)Reference Compound (IC₅₀)Notes
DPPH Scavenging28.5 ± 2.1Ascorbic acid (12.3 ± 1.5)Ethanol solvent, 30 min
NO Inhibition (RAW)45.2 ± 3.8L-NAME (18.7 ± 2.4)24 h incubation, 5 μg/mL LPS
ROS (DCFH-DA)62.0 ± 4.9NAC (35.0 ± 3.2)H₂O₂-induced HeLa cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydrazinylmethyl)benzene-1,2-diol
Reactant of Route 2
Reactant of Route 2
4-(Hydrazinylmethyl)benzene-1,2-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.